

5-Bromo-2-formylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 5-Bromo-2-formylbenzoic acid

Cat. No.: B1268887

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5-Bromo-2-formylbenzoic Acid**

This guide provides a comprehensive technical overview of **5-bromo-2-formylbenzoic acid**, a trifunctional aromatic compound of significant interest to researchers, chemists, and professionals in drug development. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, makes it a versatile and valuable building block in modern organic synthesis. We will explore its physicochemical properties, spectroscopic signatures, synthetic routes, and diverse reactivity, with a focus on its application in the construction of complex molecular scaffolds relevant to medicinal chemistry.

Core Physicochemical and Structural Data

5-Bromo-2-formylbenzoic acid is a solid at room temperature.^[1] Its structure presents three distinct functional groups, each offering a handle for selective chemical modification. This trifunctionality is the cornerstone of its utility in synthetic chemistry.

Table 1: Key Properties of 5-Bromo-2-formylbenzoic Acid

Property	Value	Source(s)
IUPAC Name	5-bromo-2-formylbenzoic acid	[2][3]
CAS Number	4785-52-8	[2]
Molecular Formula	C ₈ H ₅ BrO ₃	[2]
Molecular Weight	229.03 g/mol	[2]
Appearance	Solid	
InChI Key	WAMUJTUFUQTUCJQ-UHFFFAOYSA-N	[1][2]
SMILES	<chem>C1=CC(=C(C=C1Br)C(=O)O)C=O</chem>	[2]

Spectroscopic Profile: An Interpretive Overview

While specific analytical data is proprietary to suppliers, an experienced chemist can reliably predict the key features in the spectroscopic data for **5-bromo-2-formylbenzoic acid** based on its structure.

- ¹H NMR Spectroscopy:** The proton spectrum would exhibit distinct signals. The aldehyde proton (–CHO) would appear as a singlet far downfield, typically between 9.5-10.5 ppm. The carboxylic acid proton (–COOH) would be a broad singlet, also significantly downfield (>10 ppm). The three aromatic protons would show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
- ¹³C NMR Spectroscopy:** The carbon spectrum would be characterized by two signals in the carbonyl region: one for the carboxylic acid carbon (~165-185 ppm) and another for the aldehyde carbon (~190-200 ppm). Six distinct signals would be expected in the aromatic region, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronic effects.
- Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by strong C=O stretching vibrations. The carboxylic acid would show a broad O–H stretch from ~2500-3300 cm⁻¹ overlapping with C–H stretches, and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde

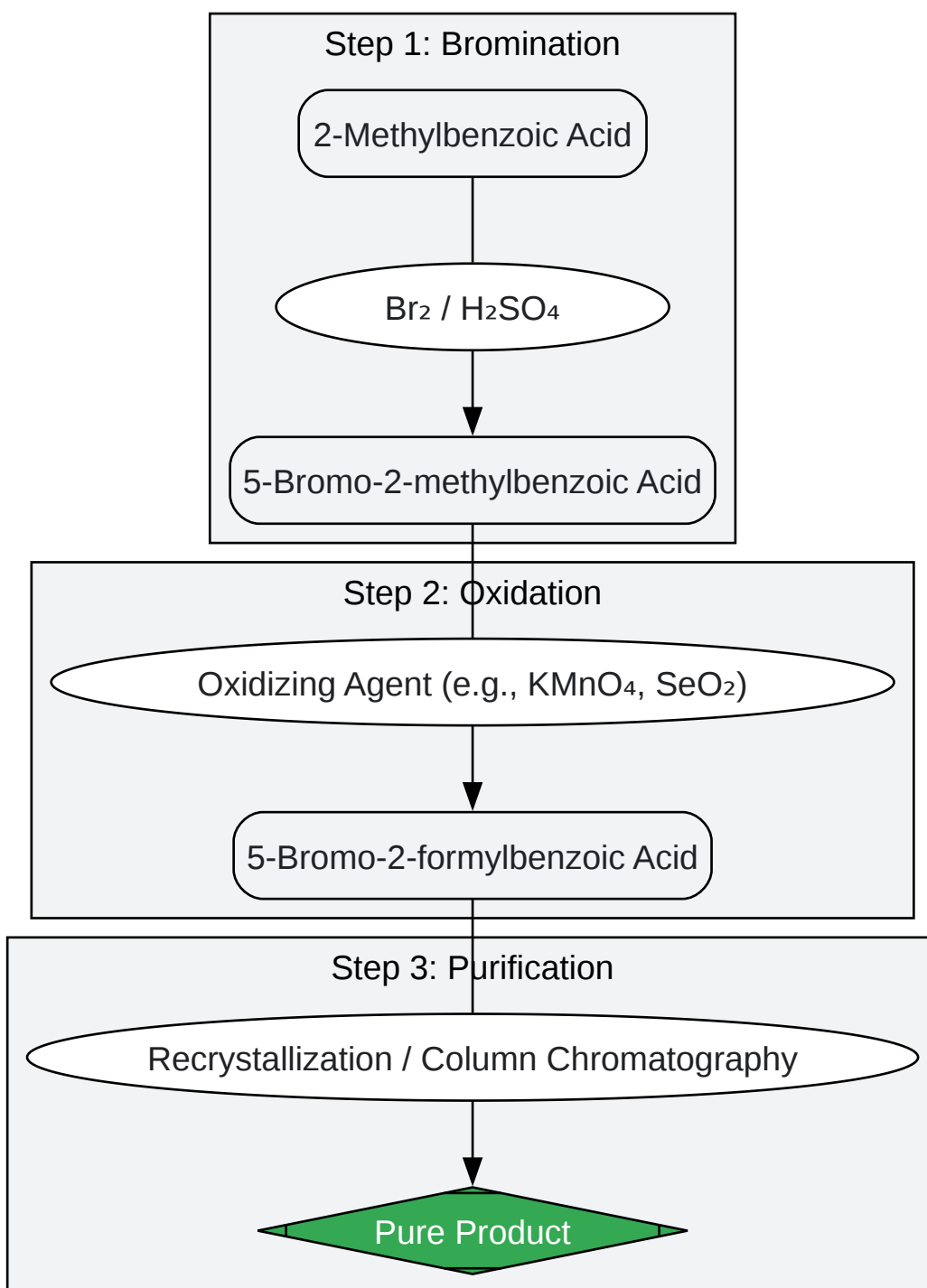
would display a C=O stretch around $1690\text{--}1740\text{ cm}^{-1}$ and characteristic C-H stretches (~ 2720 and $\sim 2820\text{ cm}^{-1}$).

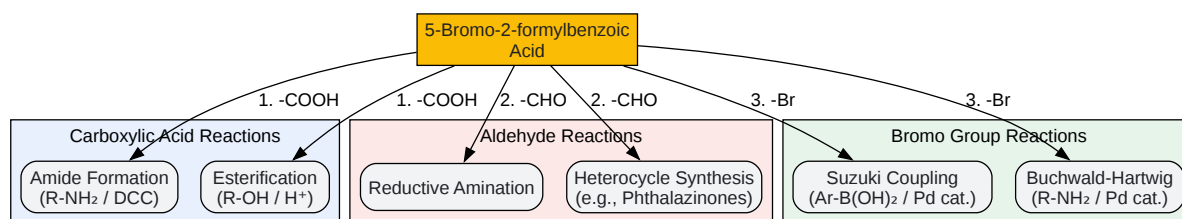
- Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion peak (M^+) and an $(M+2)^+$ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The synthesis of **5-bromo-2-formylbenzoic acid** typically involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor itself can be synthesized via electrophilic bromination of 2-methylbenzoic acid.^[4]

Workflow: Synthesis of 5-Bromo-2-formylbenzoic Acid





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